N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
Overview
Description
N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methyl-1,2,3-thiadiazole moiety linked through a urea bridge. Thiadiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorobenzohydrazide through reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Thioether Formation: The thiadiazole-2-thiol is reacted with 2-bromoethylamine to form the corresponding thioether.
Urea Formation: Finally, the thioether is treated with phosgene and ammonia to yield N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzymes by binding to their active sites, while the urea linkage may facilitate hydrogen bonding with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N,N-dimethylurea: Similar structure but lacks the thiadiazole moiety.
N-(4-chlorophenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}carbamate: Similar structure but with a carbamate linkage instead of urea.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS2/c1-8-11(20-17-16-8)19-7-6-14-12(18)15-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCUIQKTBOQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323145 | |
Record name | 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478077-55-3 | |
Record name | 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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